![molecular formula C28H27ClN2O4S B11647745 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647745.png)
2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups and structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzothieno[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the allyl and methoxy groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the phenoxy and ethoxy groups: This step involves etherification reactions, where phenol derivatives are reacted with ethylene oxide or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to an alcohol.
Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile and may be catalyzed by bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural motifs may be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in specialized coatings or polymers.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups enable it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, which shares the allyl and methoxy groups.
Aceteugenol: Phenol, 2-methoxy-4-(2-propenyl)-, acetate, which is an acetylated derivative of eugenol.
Phenylboronic Esters: Compounds like 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which share the phenoxy and methoxy groups.
Uniqueness
The uniqueness of 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H27ClN2O4S |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2-[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H27ClN2O4S/c1-3-6-17-9-11-22(23(15-17)33-2)35-14-13-34-21-12-10-18(29)16-20(21)26-30-27(32)25-19-7-4-5-8-24(19)36-28(25)31-26/h3,9-12,15-16H,1,4-8,13-14H2,2H3,(H,30,31,32) |
InChI Key |
YDSJCXLWPBFVRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


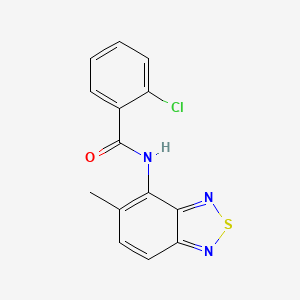
![2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11647666.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11647675.png)
![N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11647683.png)
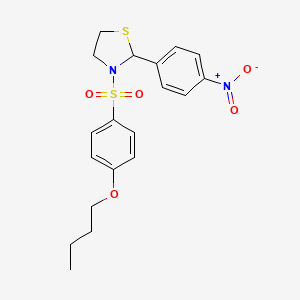
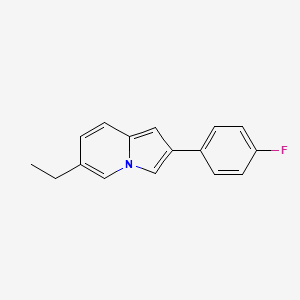
![4-[4-(Diethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11647696.png)
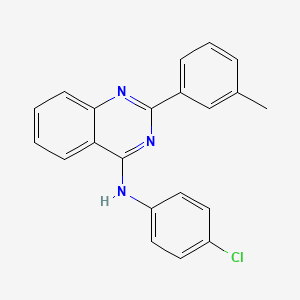
![2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B11647706.png)
![(6Z)-2-heptyl-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647707.png)
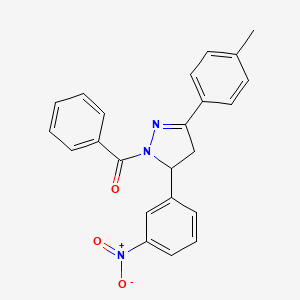
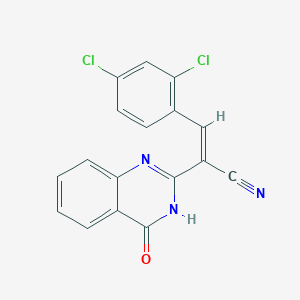
![4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11647721.png)
![3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11647726.png)
